molecular formula C6H5ClFNO B038450 4-Chloro-5-fluoro-2-pyridinemethanol CAS No. 113209-90-8

4-Chloro-5-fluoro-2-pyridinemethanol

Cat. No.: B038450
CAS No.: 113209-90-8
M. Wt: 161.56 g/mol
InChI Key: VYGKQYHESCOCGJ-UHFFFAOYSA-N
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Description

(4-Chloro-5-fluoropyridin-2-yl)methanol is a chemical compound with the molecular formula C6H5ClFNO and a molecular weight of 161.56 g/mol . This compound is characterized by the presence of both chlorine and fluorine atoms attached to a pyridine ring, along with a methanol group. It is commonly used in various chemical and pharmaceutical research applications due to its unique properties.

Chemical Reactions Analysis

(4-Chloro-5-fluoropyridin-2-yl)methanol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine and fluorine atoms in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-chloro-5-fluoropyridine-2-carboxylic acid, while reduction may produce 4-chloro-5-fluoropyridin-2-ylamine.

Scientific Research Applications

(4-Chloro-5-fluoropyridin-2-yl)methanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (4-Chloro-5-fluoropyridin-2-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects .

Comparison with Similar Compounds

(4-Chloro-5-fluoropyridin-2-yl)methanol can be compared with other similar compounds, such as:

The uniqueness of (4-Chloro-5-fluoropyridin-2-yl)methanol lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

(4-chloro-5-fluoropyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFNO/c7-5-1-4(3-10)9-2-6(5)8/h1-2,10H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYGKQYHESCOCGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=C1Cl)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60599960
Record name (4-Chloro-5-fluoropyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60599960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113209-90-8
Record name (4-Chloro-5-fluoropyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60599960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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